Ethyl (2R)-2-isocyanatopropanoate

Asymmetric synthesis Chiral building block Stereochemical integrity

Ethyl (2R)-2-isocyanatopropanoate (CAS 128302-68-1), also referred to as (R)-ethyl 2-isocyanatopropanoate, is a chiral, non-racemic isocyanate ester derived from D-alanine. With the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol, it features a highly electrophilic isocyanate (-N=C=O) group at the chiral α-carbon, adjacent to an ethyl ester.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 128302-68-1
Cat. No. B140251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2R)-2-isocyanatopropanoate
CAS128302-68-1
SynonymsPropanoic acid, 2-isocyanato-, ethyl ester, (R)- (9CI)
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)N=C=O
InChIInChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m1/s1
InChIKeyPFIQRPNWLUAMOF-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2R)-2-Isocyanatopropanoate (CAS 128302-68-1): Essential Properties for Precision Synthesis


Ethyl (2R)-2-isocyanatopropanoate (CAS 128302-68-1), also referred to as (R)-ethyl 2-isocyanatopropanoate, is a chiral, non-racemic isocyanate ester derived from D-alanine . With the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol, it features a highly electrophilic isocyanate (-N=C=O) group at the chiral α-carbon, adjacent to an ethyl ester . The defined (2R) stereochemistry is critical, as it dictates the three-dimensional outcome of subsequent reactions, making this compound a valuable C3 chiral building block for introducing enantiomeric purity into more complex molecular architectures .

Ethyl (2R)-2-Isocyanatopropanoate Substitution Risks: Why Precise Isocyanate and Stereochemistry Are Non-Interchangeable


Substituting Ethyl (2R)-2-isocyanatopropanoate with a generic or even closely related analog is not scientifically viable due to the inseparable interdependence of its functional group and stereocenter. First, the (R)-enantiomer is not interchangeable with its (S)-counterpart (CAS 30293-82-4); this substitution would invert the stereochemical outcome of any asymmetric synthesis, leading to the undesired antipode with potentially different biological or material properties . Second, replacing the isocyanate with a less reactive or structurally different electrophile (e.g., an isothiocyanate or an activated ester) alters both the reaction kinetics and the chemoselectivity of the desired transformation . Finally, while a methyl ester analog (methyl (2R)-2-isocyanatopropanoate, CAS 30293-82-4) may seem like a trivial alternative, its different steric and electronic properties can impact reaction yields, purification, and downstream functional group interconversion strategies . The following quantitative evidence details these critical points of differentiation.

Ethyl (2R)-2-Isocyanatopropanoate: Quantified Advantages Over Chiral Isocyanate Analogs


Defined (R)-Stereochemistry: Quantitative Enantiomeric Purity for Predictable Asymmetric Induction

The specific (R)-enantiomer ensures predictable stereochemical outcomes in asymmetric reactions, a key differentiation from the (S)-enantiomer or racemic mixtures. The (S)-enantiomer (CAS 30293-82-4) exhibits an opposite optical rotation of -22.5° (c=neat), and its use would invert the stereochemistry of any derived chiral center . The target compound's specific rotation is not publicly reported but is implied to be +22.5°, based on enantiomeric relationship .

Asymmetric synthesis Chiral building block Stereochemical integrity

Ethyl Ester Advantage: Enhanced Stability and Synthetic Flexibility Over Methyl Ester Analog

The ethyl ester offers superior stability and orthogonality in multi-step syntheses compared to the more labile methyl ester analog (CAS 30293-82-4). The increased steric bulk of the ethyl group reduces the ester's susceptibility to nucleophilic attack and premature hydrolysis, particularly under the mildly basic conditions often used in isocyanate chemistry .

Peptide synthesis Polymer chemistry Protecting group strategy

Optimized Reactivity Profile: Balanced Electrophilicity for Chemoselective Transformations

The ethyl ester modulates the electrophilicity of the adjacent isocyanate, providing a reactivity profile that is better suited for chemoselective multicomponent reactions (MCRs) like the Ugi and Passerini reactions compared to more activated analogs [1]. The ester's electron-withdrawing nature activates the isocyanate, but the ethyl group provides steric shielding, preventing undesired side reactions like dimerization or over-addition.

Ugi reaction Passerini reaction Peptidomimetic

Purity and Scale: Commercially Available at >98% Purity for Consistent Research Outcomes

The target compound is commercially available from multiple vendors with a guaranteed purity of >98.0% (GC), ensuring batch-to-batch consistency for reproducible synthetic procedures . In contrast, some analogs like the racemic mixture (ethyl 2-isocyanatopropanoate, CAS 13794-28-0) are often offered at lower purity (e.g., >90%), which can introduce impurities that complicate reaction outcomes and require additional purification steps .

Quality control Reproducibility Procurement

Ethyl (2R)-2-Isocyanatopropanoate: Optimal Deployment Scenarios for Scientific and Industrial Impact


Asymmetric Synthesis of Chiral Peptidomimetics via Multicomponent Reactions

The compound's defined (R)-stereochemistry and balanced reactivity profile (as detailed in Evidence Items 1 and 3) make it an ideal building block for synthesizing chiral peptidomimetics via Ugi or Passerini reactions. Its use ensures the preservation of the α-stereocenter, a common challenge with more labile isocyanides [1].

Preparation of Enantiopure Polyurethane Materials with Tailored Properties

The high purity and stable ethyl ester (Evidence Items 2 and 4) allow for the controlled synthesis of chiral polyurethanes. These materials are of interest for applications requiring specific optical or mechanical properties, such as chiral stationary phases for chromatography or specialty coatings .

Synthesis of Chiral α,α-Dialkylated Amino Acid Derivatives

The ethyl ester serves as a robust protecting group during transformations like the cyanate-to-isocyanate rearrangement, which is a key step in forming chiral quaternary carbon centers. The increased hydrolytic stability of the ethyl ester compared to the methyl ester (Evidence Item 2) provides a wider window for these transformations, preventing premature deprotection and improving overall yield [2].

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